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Executive Summary
CVN766 is a novel, potent, and exquisitely selective antagonist of the Orexin 1 Receptor

(OX1R) currently under investigation for the treatment of various Central Nervous System

(CNS) disorders, including schizophrenia, binge eating disorder, and anxiety-related conditions.

[1][2][3] Developed by Cerevance, this molecule demonstrates over 1,000-fold selectivity for

OX1R over the Orexin 2 Receptor (OX2R), a characteristic that may mitigate the somnolence

associated with less selective orexin receptor antagonists.[1][2] Preclinical data have

demonstrated the efficacy of CVN766 in relevant animal models, and a Phase 1 clinical trial in

healthy volunteers has indicated a favorable safety and pharmacokinetic profile. This document

provides an in-depth technical overview of the mechanism of action of CVN766, supported by

available preclinical and clinical data, detailed experimental methodologies, and visualizations

of key pathways and workflows.

Introduction: The Orexin System and its Role in
CNS Disorders
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein

coupled receptors (OX1R and OX2R), is a key regulator of diverse physiological functions,

including wakefulness, appetite, reward, and stress responses.[4][5] Orexin-producing neurons
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are located exclusively in the lateral hypothalamus but project widely throughout the brain.[4]

Dysregulation of the orexin system has been implicated in a range of CNS disorders.[1][4]

OX1R is predominantly coupled to the Gq signaling pathway and is densely expressed in brain

regions associated with motivation, emotion, and reward, such as the ventral tegmental area,

nucleus accumbens, and amygdala.[2][4][5] This localization makes OX1R a compelling

therapeutic target for psychiatric disorders. In contrast, OX2R is more critically involved in the

regulation of sleep and wakefulness.[2] The high selectivity of CVN766 for OX1R is therefore a

key design feature aimed at achieving therapeutic effects in psychiatric disorders without

inducing somnolence.[1][2]

Mechanism of Action of CVN766
CVN766 acts as a competitive antagonist at the OX1R, blocking the binding of the endogenous

ligand, orexin-A.[1] By inhibiting OX1R signaling, CVN766 is hypothesized to modulate

downstream neural circuits implicated in the pathophysiology of CNS disorders.

Orexin 1 Receptor Signaling Pathway
The binding of orexin-A to OX1R initiates a cascade of intracellular events primarily through the

Gq protein pathway.[4][5][6] This signaling cascade is crucial for understanding the therapeutic

potential of an OX1R antagonist like CVN766.
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Figure 1: Orexin 1 Receptor (OX1R) Gq Signaling Pathway.

As depicted in Figure 1, the activation of OX1R by orexin-A leads to the activation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
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into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of

intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase

C (PKC).[4][5][6] These events culminate in increased neuronal excitability.[4] By blocking this

pathway, CVN766 is expected to dampen the excessive neuronal activity in brain circuits

relevant to CNS disorders.

Preclinical Pharmacology
The preclinical development of CVN766 has encompassed a range of in vitro and in vivo

studies to characterize its potency, selectivity, and efficacy in animal models of CNS disorders.

In Vitro Characterization
CVN766 has demonstrated high potency and exceptional selectivity for OX1R.

Parameter Value Species Reference

OX1R Binding Affinity

(IC50)
8 nM Human

OX2R Binding Affinity

(IC50)
>10,000 nM Human

Selectivity (OX2R

IC50 / OX1R IC50)
>1000-fold Human [1][2]

Table 1: In Vitro Potency and Selectivity of CVN766

Preclinical Efficacy in CNS Disorder Models
CVN766 has shown promising efficacy in several well-established animal models relevant to

schizophrenia, binge eating, and anxiety.[1][3]

In a rat model of schizophrenia, sub-chronic administration of phencyclidine (PCP) induces

deficits in social interaction, a key negative symptom of the disorder. CVN766 was shown to

reverse these PCP-induced social interaction deficits.[1]
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Model Effect of CVN766 Species Reference

PCP-induced Social

Interaction Deficit
Reversal of deficit Rat [1]

Table 2: Efficacy of CVN766 in a Preclinical Model of Schizophrenia

Animal models of binge eating often involve a combination of caloric restriction and stress to

induce compulsive overconsumption of palatable food.[7] CVN766 has demonstrated efficacy

in reducing binge eating behaviors in such models.[1]

Model Effect of CVN766 Species Reference

Caloric Restriction

and Stress-Induced

Binge Eating

Reduction in binge

eating behavior
Rodent [1]

Table 3: Efficacy of CVN766 in a Preclinical Model of Binge Eating

The marmoset human threat test is a primate model used to assess anxiety-like behavior.[8] In

this model, the animal's response to the passive presence of a human observer is measured.

CVN766 has shown efficacy in reducing anxiety-like behaviors in this model.[1][3]

Model Effect of CVN766 Species Reference

Marmoset Human

Threat Test

Reduction in anxiety-

like behavior
Marmoset [1][3]

Table 4: Efficacy of CVN766 in a Preclinical Model of Anxiety

Experimental Protocols
Detailed experimental protocols are essential for the interpretation and replication of scientific

findings. The following sections outline the general methodologies for the key experiments

cited.
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In Vitro Receptor Binding Assay
The selectivity of CVN766 for OX1R over OX2R is a cornerstone of its therapeutic profile. This

is typically determined using competitive radioligand binding assays.

Start

Prepare cell membranes
expressing OX1R or OX2R

Incubate membranes with radioligand
and varying concentrations of CVN766

Separate bound and free radioligand
(e.g., filtration)

Quantify bound radioactivity

Analyze data to determine IC₅₀ values

End
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Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Methodology:
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Membrane Preparation: Cell lines (e.g., CHO or HEK293) are stably transfected to express

either human OX1R or OX2R. The cells are cultured and harvested, and crude membrane

preparations are isolated through homogenization and centrifugation.

Binding Assay: The membranes are incubated in a buffer solution containing a constant

concentration of a radiolabeled orexin receptor ligand (e.g., [¹²⁵I]-orexin-A) and a range of

concentrations of the unlabeled competitor drug (CVN766).

Separation: After incubation to allow binding to reach equilibrium, the reaction mixture is

rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from

the free radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: The data are analyzed using non-linear regression to generate a dose-

response curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the

specific binding of the radioligand) is calculated.

Phencyclidine (PCP)-Induced Social Interaction Deficit
Model
This model is widely used to study the negative symptoms of schizophrenia.[9][10][11][12]

Methodology:

Induction of Deficit: Rats are administered PCP (e.g., 2 mg/kg, twice daily) or saline for a

sub-chronic period (e.g., 7-14 days), followed by a washout period (e.g., 7 days).[9][10]

Drug Administration: On the test day, animals receive an acute administration of CVN766 or

vehicle.

Social Interaction Test: Two unfamiliar rats from the same treatment group are placed in a

novel, dimly lit open-field arena for a set period (e.g., 10-15 minutes).

Behavioral Scoring: The duration of active social behaviors (e.g., sniffing, grooming,

following) is scored by a trained observer who is blind to the treatment conditions. A
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reduction in social interaction time in the PCP-treated group compared to the saline group

indicates a social deficit.

Caloric Restriction and Stress-Induced Binge Eating
Model
This model aims to mimic the cyclical dieting and stress that can precipitate binge eating in

humans.[7][13][14][15][16]

Methodology:

Induction of Binge Eating: Female rats are subjected to several cycles of caloric restriction

(e.g., 66% of normal intake for 4 days) followed by a period of ad libitum access to standard

chow.[7]

Stress Induction: Following the restriction/refeeding cycles, animals are exposed to an acute

stressor (e.g., footshock or restraint stress).[7]

Binge Eating Assessment: Immediately after the stressor, the rats are given access to a

highly palatable food (e.g., high-fat, high-sugar diet), and their food intake is measured over

a defined period (e.g., 2-4 hours).

Drug Administration: CVN766 or vehicle is administered prior to the stressor and/or the

presentation of the palatable food.

Marmoset Human Threat Test
This non-human primate model assesses anxiety in response to an ambiguous potential threat.

[8][17][18][19][20]

Methodology:

Acclimatization: Marmosets are habituated to the testing environment, which is typically their

home cage.

Test Procedure: A human observer stands passively in front of the marmoset's cage for a

fixed duration (e.g., 2 minutes). The observer maintains a neutral expression and avoids

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12213501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8414642/
https://experiments.springernature.com/articles/10.1007/978-1-0716-0924-8_13
https://pmc.ncbi.nlm.nih.gov/articles/PMC3034235/
https://www.researchgate.net/publication/21208576_An_animal_model_of_bulimia_nervosa_Opioid_sensitivity_to_fasting_episodes
https://pubmed.ncbi.nlm.nih.gov/12213501/
https://pubmed.ncbi.nlm.nih.gov/12213501/
https://www.benchchem.com/product/b12369673?utm_src=pdf-body
https://repository.tno.nl/SingleDoc?find=UID%2031610897-c1a0-4aa4-8c32-d16341720fd1
https://www.researchgate.net/publication/223547612_Humans_and_natural_predators_induce_different_fearanxiety_reactions_and_response_pattern_to_diazepam_in_marmoset_monkeys
https://www.researchgate.net/figure/ncreased-anxiety-like-behavior-in-the-human-intruder-test-following-overactivation-of_fig2_344354721
https://pubmed.ncbi.nlm.nih.gov/10701664/
https://academic.oup.com/ilarjournal/article/55/2/333/645047
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


direct eye contact.

Behavioral Recording: The marmoset's behavior is video-recorded and subsequently scored

for anxiety-related behaviors, such as vocalizations (e.g., "tsik" calls), postures (e.g., scent

marking, piloerection), and locomotion.

Drug Administration: CVN766 or vehicle is administered prior to the test.

Phase 1 Clinical Trial in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted to evaluate the

safety, tolerability, and pharmacokinetics of single and multiple ascending doses of CVN766 in

64 healthy subjects.[1][2][21]

Safety and Tolerability
CVN766 was well-tolerated across all dose cohorts.[1][21]

There were no serious adverse events or dose-limiting toxicities.[1][21]

All treatment-emergent adverse events (TEAEs) were mild to moderate in severity.[1][21]

The most common TEAEs (occurring in >5% of subjects) were headache (10.9%), dizziness

(7.8%), and presyncope (6.2%).[1][21]

Importantly, and in line with its high selectivity for OX1R, there was no evidence of

somnolence or fatigue compared to placebo.[1][21]

Adverse Event Frequency in CVN766 Group

Headache 10.9%

Dizziness 7.8%

Presyncope 6.2%

Table 5: Most Common Treatment-Emergent Adverse Events in the Phase 1 Study of

CVN766[1][21]
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Pharmacokinetics
The pharmacokinetic profile of CVN766 supports once-daily dosing.[21]

Exposure (Cmax and AUC) increased in a dose-proportional manner in both single and

multiple ascending dose cohorts.[21]

Steady-state concentrations were achieved after 4 to 5 days of dosing.[21]

CNS exposure was confirmed, with cerebrospinal fluid (CSF) to unbound plasma

concentration ratios (Kp,uu) similar to those observed in rodent models.[21]
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Figure 3: Generalized Workflow of the Phase 1 Clinical Trial of CVN766.

Future Directions
The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic profile of

CVN766 support its continued development for the treatment of CNS disorders. Cerevance has

indicated plans to initiate Phase 2 clinical trials to evaluate the efficacy of CVN766 in patients

with schizophrenia and binge eating disorder.[2] These studies will be crucial in validating the

therapeutic potential of this novel, highly selective OX1R antagonist.

Conclusion
CVN766 is a potent and highly selective OX1R antagonist with a well-defined mechanism of

action. By targeting the Gq-coupled signaling pathway of OX1R in key brain regions associated

with motivation, reward, and stress, CVN766 offers a promising therapeutic approach for a

range of CNS disorders. The preclinical data demonstrate efficacy in relevant animal models of

schizophrenia, binge eating, and anxiety, and the Phase 1 clinical trial has established a

positive safety and pharmacokinetic profile in healthy volunteers. The high selectivity of

CVN766 for OX1R over OX2R appears to successfully mitigate the risk of somnolence, a

significant advantage over less selective orexin receptor modulators. Further clinical

investigation in patient populations is warranted to fully elucidate the therapeutic utility of

CVN766.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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